molecular formula C7H4FN3O3 B3219493 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro- CAS No. 1190318-86-5

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-

Cat. No.: B3219493
CAS No.: 1190318-86-5
M. Wt: 197.12 g/mol
InChI Key: WHIQBUMAUNVEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-: is a complex organic compound belonging to the class of nitrogen-containing heterocycles. This compound features a pyrrolopyridine core structure, which is known for its diverse biological and chemical properties[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_1{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro- typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. This is often followed by a Buchwald-Hartwig amination , which introduces the amine group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of anilines or other reduced nitrogen-containing compounds.

  • Substitution: : Formation of various substituted pyrrolopyridines.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g)[{{{CITATION{{{1{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9). It is often used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its biological activity has been explored for potential therapeutic uses, such as in cancer treatment and as an inhibitor of fibroblast growth factor receptors (FGFRs)[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Mechanism of Action

The mechanism by which 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro- exerts its effects involves interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). For example, as an FGFR inhibitor, it binds to the receptor and prevents its activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Comparison with Similar Compounds

When compared to other similar compounds, 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro- stands out due to its unique structural features and biological activity[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). Similar compounds include other pyrrolopyridine derivatives and related heterocycles, which may have different substituents or functional groups[{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_1{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9).

List of Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine derivatives

  • Pyrrolopyrazine derivatives

  • 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Properties

IUPAC Name

6-fluoro-4-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O3/c8-5-2-4(11(13)14)3-1-6(12)10-7(3)9-5/h2H,1H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQBUMAUNVEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187591
Record name 6-Fluoro-1,3-dihydro-4-nitro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-86-5
Record name 6-Fluoro-1,3-dihydro-4-nitro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,3-dihydro-4-nitro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-
Reactant of Route 3
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-
Reactant of Route 4
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-
Reactant of Route 5
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-
Reactant of Route 6
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.